molecular formula C6H14ClNO B1377571 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride CAS No. 1375473-21-4

2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride

Cat. No. B1377571
M. Wt: 151.63 g/mol
InChI Key: WORWYISVFTZNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride, also known as Aminocyclobutanol hydrochloride (ACBH), is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine derivative of ethanol and is primarily used as a chiral building block for the synthesis of various compounds. ACBH is also used as an inhibitor of the enzyme monoamine oxidase (MAO) and has been studied for its potential to be used in a variety of medical treatments.

Scientific Research Applications

Synthesis and Chemical Characterization

Recent research has focused on the synthesis, identification, and characterization of various chemical compounds related to "2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride". For instance, Power et al. (2015) described the test purchase, identification, and synthesis of bk-2C-B, a substance that may have psychoactive effects, suggesting its potential use in pharmacological studies. This research emphasizes the importance of analytical techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry in confirming the identity of chemical compounds (Power et al., 2015).

Karavaizoglu and Salamci (2020) developed an efficient synthesis route for chloro-aminocyclooctanediol and aminocyclooctanetriol, demonstrating the versatility of cycloalkanes in synthesizing complex molecular structures (Karavaizoglu & Salamci, 2020).

Antimicrobial and Biocidal Applications

Wanjari (2020) explored the antimicrobial activity of heterocyclic compounds, highlighting the utility of these substances in pharmaceutical and medicinal research. The study underscores the potential biomedical applications of compounds synthesized from basic chemical structures like "2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride" (Wanjari, 2020).

Feiertag et al. (2003) investigated the structural characterization of biocidal oligoguanidines, offering insights into the design of new compounds with significant biocidal activities. This research contributes to the development of novel antimicrobial agents with potential for broad application in healthcare and industry (Feiertag et al., 2003).

Antioxidant Activity

Asha et al. (2009) synthesized novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate to evaluate their antioxidant activity. Their findings suggest that some of these compounds exhibit promising antioxidant properties, indicating potential applications in the prevention of oxidative stress-related diseases (Asha et al., 2009).

properties

IUPAC Name

2-(1-aminocyclobutyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(4-5-8)2-1-3-6;/h8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORWYISVFTZNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride

CAS RN

1375473-21-4
Record name 2-(1-aminocyclobutyl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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